molecular formula C19H17NO3S B5617806 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

Cat. No. B5617806
M. Wt: 339.4 g/mol
InChI Key: BVQQIUOKZIUFRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including thiazole derivatives, often involves microwave-assisted reactions or the Hantzsch thiazole synthesis, indicating a trend towards methods that enhance efficiency and selectivity. For instance, microwave-assisted Hantzsch thiazole synthesis has been utilized for the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the versatility and efficiency of microwave techniques in synthesizing complex thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds have been conducted using techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis. These studies reveal insights into the geometrical parameters, stability, and electronic properties of the molecules. For example, the optimized molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically analyzed, providing a foundation for understanding the molecular structure of "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives have been extensively studied, showcasing the reactivity and potential applications of these compounds. For instance, QSAR-analysis of thiazole derivatives has provided insights into their antioxidant activities, indicating the significance of molecular structure parameters in determining their reactivity and potential uses (Drapak et al., 2019).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as their optical and thermal properties, are crucial for their application in various fields. Studies have shown that compounds like "1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone" exhibit transparency in the visible region and thermal stability, suggesting similar properties might be expected from "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are integral to understanding the applications of thiazole derivatives. Research into similar compounds has identified significant antitumor and antimicrobial activities, indicating the broad spectrum of biological activities associated with these molecules. For example, novel thiazole derivatives have shown promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-2-12-8-15(18(23)10-16(12)21)17(22)9-14-11-24-19(20-14)13-6-4-3-5-7-13/h3-8,10-11,21,23H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQQIUOKZIUFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

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